![molecular formula C6H6ClNO2 B1301098 3,5-Dimethylisoxazole-4-carbonyl chloride CAS No. 31301-45-8](/img/structure/B1301098.png)
3,5-Dimethylisoxazole-4-carbonyl chloride
Overview
Description
3,5-Dimethylisoxazole-4-carbonyl chloride is a chemical compound that serves as a versatile intermediate in organic synthesis. It is related to isoxazole derivatives, which are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom in the ring. These derivatives are of interest due to their potential applications in various chemical reactions and their presence in biologically active molecules.
Synthesis Analysis
The synthesis of isoxazole derivatives, including those related to this compound, can be achieved through various methods. For instance, 3,5-dimethylisoxazole can be alkylated to produce 3-methyl-5-alkylisoxazoles using sodium amide in liquid ammonia, as demonstrated in one study . Additionally, 3,5-dimethyl-4-iodoisoxazole has been shown to undergo palladium-catalyzed coupling with arylboronic acids and organostannanes to form 4-aryl-3,5-dimethylisoxazoles, which can be further transformed into 3-aryl-2,4-pentanediones .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives has been extensively studied using computational methods. Density functional theory (DFT) calculations have been employed to determine the optimized geometry, vibrational analysis, electronic properties, and other structural properties of compounds such as 3,5-dimethylisoxazole and its chloromethyl derivative . These studies provide valuable insights into the molecular structure and potential reactivity of these compounds.
Chemical Reactions Analysis
Isoxazole derivatives participate in a variety of chemical reactions. For example, 3,5-dimethylisoxazole has been reported to react with carbonyl compounds to yield various products depending on the reaction conditions and the nature of the carbonyl compound . The reaction with methyl benzoate, for instance, produces 3-methyl-5-(benzoylmethyl)isoxazole, while reactions with ketones and aldehydes give 3-methyl-5-(2-hydroxyalkyl)isoxazoles. These reactions are regiospecific and can be further manipulated to produce alkoxy derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. Theoretical studies have provided insights into the electronic properties and local reactivity descriptors of these compounds . For example, the molecular electrostatic potential and the hyperpolarizability of these molecules have been calculated, indicating differences in reactivity and nonlinear optical activity upon structural modification, such as the addition of a chloromethyl group .
Scientific Research Applications
Photoisomerization Studies
The photochemistry of 3,5-dimethylisoxazole, a related compound, has been extensively studied. Through UV laser-induced low-temperature matrix isolation and spectroscopic analysis, researchers have elucidated the photoisomerization process involving this compound. This research has enabled the characterization of elusive intermediates like nitrile ylide, an intermediate in isoxazole-oxazole photoisomerization, and provided insights into the structural nature of these intermediates (Nunes, Reva, & Fausto, 2013).
Application in Organic Synthesis
3,5-Dimethyl-4-iodoisoxazole, a variant of 3,5-dimethylisoxazole, demonstrates its utility in organic synthesis. It undergoes palladium-catalyzed coupling with arylboronic acids and organostannanes, forming 4-aryl-3,5-dimethylisoxazoles. This process is a significant example of utilizing the unique nature of the isoxazole ring in synthetic chemistry (Labadie, 1994).
Alkylation Processes
The alkylation of 3,5-dimethylisoxazole has been explored, showing the compound's capacity to undergo reactions with sodium amide in liquid ammonia. This process yields isoxazoles with varying alkyl groups, contributing to the diversity of synthetic pathways in organic chemistry (Kashima, Tobe, Sugiyama, & Yamamoto, 1973).
Structural and Spectroscopic Analysis
Detailed structural and spectroscopic analyses of 3,5-dimethylisoxazole and its chloromethyl derivative have been conducted. These studies include vibrational analysis, electronic properties, and chemical shifts, providing a comprehensive understanding of these compounds at a molecular level (Kavitha & Velraj, 2016).
Reaction with Carbonyl Compounds
Research on the reaction of 3,5-dimethylisoxazole with various carbonyl compounds has shown the formation of different derivatives, illustrating the compound's reactivity and potential for creating diverse organic molecules (Kashima, Uemori, Tsuda, & Omote, 1976).
Safety and Hazards
Mechanism of Action
Target of Action
It has been suggested that it might interact with targets other than brd4 , potentially interfering with cellular DNA damage repair mechanisms .
Mode of Action
3,5-Dimethylisoxazole-4-carbonyl chloride is an ester that hydrolyzes in aqueous solutions by the action of water . This hydrolysis could potentially lead to the release of active metabolites that interact with its targets.
Biochemical Pathways
Given its potential interaction with dna damage repair mechanisms , it might influence pathways related to cell cycle regulation and apoptosis.
Pharmacokinetics
Its hydrolysis in aqueous solutions suggests that it might be metabolized in the body, potentially affecting its bioavailability.
Result of Action
It has been shown to have therapeutic potential for treating myasthenia gravis and other neuromuscular disorders , suggesting that it might have effects on nerve signal transmission.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to use this compound only outdoors or in a well-ventilated area , indicating that air circulation might affect its stability or efficacy. Additionally, it causes severe skin burns and eye damage, and may cause respiratory irritation , suggesting that protective measures should be taken when handling this compound.
properties
IUPAC Name |
3,5-dimethyl-1,2-oxazole-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-3-5(6(7)9)4(2)10-8-3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYGFFPGJMGVSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371242 | |
Record name | 3,5-dimethylisoxazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
31301-45-8 | |
Record name | 3,5-dimethylisoxazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dimethylisoxazole-4-carbonyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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